
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
Vue d'ensemble
Description
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound is characterized by its molecular formula C13H20BrClN2 and a molecular weight of 319.67 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride typically involves the reaction of 5-bromo-2-pyridylzinc iodide with isopropylmagnesium chloride in tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is unique due to its specific structural features, which confer distinct physical and chemical properties. These properties make it particularly valuable in various research applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOFZPSGAUPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
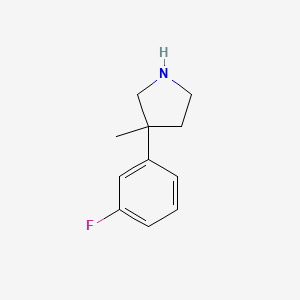
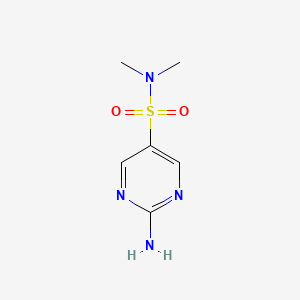
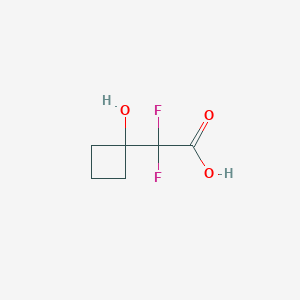

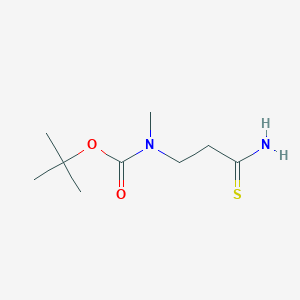
![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
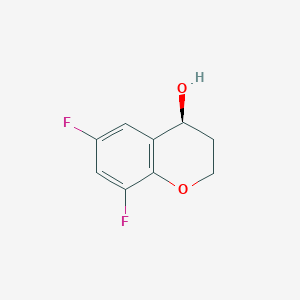
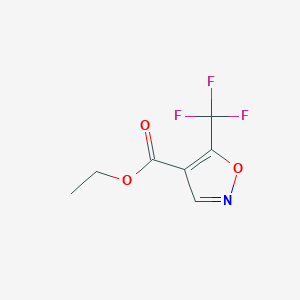
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
